molecular formula C13H18F3N3O4S2 B1180882 倍他米松 21-甲磺酸酯 CAS No. 1881-66-9

倍他米松 21-甲磺酸酯

货号 B1180882
CAS 编号: 1881-66-9
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Betamethasone 21-mesylate's synthesis involves several key transformations starting from precursors like 5α-pregnane-3β,16β,20S-triol. Techniques such as bromination-acetylation, SN2 reactions, and double hydroxylation are crucial for introducing specific functional groups and achieving the desired stereochemistry (Wang, Shi, & Tian, 2015). Another pathway involves acid-catalyzed cyclization and selective hydrolysis to achieve high purity betamethasone derivatives, highlighting the adaptability of these methods for industrial production (Ding-wei, 2011).

Molecular Structure Analysis

NMR spectroscopy has been instrumental in determining the structure of betamethasone and its isomers, confirming the stereochemistry and molecular arrangement essential for its activity. These studies ensure the correct identification of compounds during the manufacturing process (Chan et al., 1996).

Chemical Reactions and Properties

Betamethasone 21-mesylate undergoes various chemical reactions, including forced degradation, which leads to the formation of diastereomers. Studies have elucidated mechanisms such as hydration and intramolecular Cannizzaro reactions under specific conditions, providing insights into its stability and reactivity (Li et al., 2009).

Physical Properties Analysis

The physical properties of betamethasone derivatives, such as solubility, melting points, and crystal structures, are crucial for formulation and storage. Techniques like X-ray crystallography and differential scanning calorimetry (DSC) provide detailed insights into the crystalline nature and thermal behavior of these compounds.

Chemical Properties Analysis

Betamethasone 21-mesylate's chemical properties, including its reactivity with other substances, degradation kinetics, and interaction with solvents, are essential for understanding its behavior in pharmaceutical formulations. The stability in different pH environments and under various storage conditions has been extensively studied to optimize its use and prolong its shelf life (Bundgaard & Hansen, 1981).

科学研究应用

基于生理学的药代动力学建模

倍他米松是一种皮质类固醇,与地塞米松一起,通常用于有早产风险的孕妇,以加速胎儿肺部成熟。尽管倍他米松等产前皮质类固醇 (ACS) 得到广泛使用,但其暴露反应关系尚未得到充分确立,尤其是在中低收入国家 (LMIC)。为了解决这一差距,研究人员开发了基于生理学的药代动力学 (PBPK) 模型。这些模型描述了 ACS 在不同给药方案下的动力学,并纳入了细胞色素 P450 3A4 酶的体外数据。这些模型可以预测孕妇中 ACS 的动力学,有助于优化 LMIC 中 ACS 的使用 (Ke & Milad,2019 年)

倍他米松稳定性指示 RP-HPLC 方法

已开发出一种用于倍他米松的稳定性指示反相高效液相色谱 (RP-HPLC) 方法,倍他米松是一种用作抗炎剂和各种酯的起始材料的皮质类固醇。该方法能够分离和定量低水平的 26 种倍他米松相关化合物,证明了其在分析老化和应力降解的倍他米松稳定性样品中的效用。这种方法对于确保倍他米松及其衍生物在药物制剂中的质量和功效至关重要 (Fu 等人,2010 年)

产前暴露和心血管风险

倍他米松产前暴露的长期心血管影响一直是研究的主题,因为它普遍用于预防早产儿的新生儿呼吸窘迫综合征。一项研究发现,在 30 岁时,暴露于倍他米松的个体和暴露于安慰剂的个体之间没有显着的心血管危险因素差异。这表明,虽然倍他米松可能导致胰岛素抵抗,但它对心血管危险因素没有临床影响,支持继续将产前倍他米松用于其预期目的 (Dalziel 等人,2005 年)

氧化应激和血管舒张

关于倍他米松对氧化应激和血管舒张影响的研究,特别是在持续性肺动脉高压 (PPHN) 等情况下,已显示出有希望的结果。在 PPHN 的羔羊模型中,产前倍他米松治疗降低了氧化应激并改善了肺动脉对血管扩张剂的反应。这表明倍他米松在控制氧化应激和增强 PPHN 中的血管舒张反应方面的潜力,有助于获得更好的治疗效果 (Chandrasekar、Eis 和 Konduri,2008 年)

作用机制

Target of Action

Betamethasone 21-mesylate is a systemic corticosteroid that primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Betamethasone 21-mesylate interacts with its targets by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes, fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .

Biochemical Pathways

Betamethasone 21-mesylate affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . It also initiates downstream effects that promote transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist .

Pharmacokinetics

Betamethasone 21-mesylate is metabolized in the liver . It reaches peak serum levels within 10 to 36 minutes after intravenous administration . The elimination half-life is approximately 6.5 hours , indicating a relatively long duration of action. Less than 5% of the dose is recovered from urine as betamethasone, indicating extensive extrarenal clearance of betamethasone .

Result of Action

The molecular and cellular effects of betamethasone 21-mesylate’s action include reduced swelling (inflammation) and calming down of the immune system . This can be particularly beneficial in autoimmune conditions, where the immune system attacks the body’s own cells .

Action Environment

The action, efficacy, and stability of betamethasone 21-mesylate can be influenced by various environmental factors. For instance, it is known that corticosteroids like betamethasone are used to treat a wide variety of conditions, including autoimmune diseases, joint and muscle diseases, and allergies and asthma . Therefore, the specific disease state and the individual patient’s immune status can influence the drug’s action. Additionally, factors such as the route of administration and the presence of other medications can also impact the drug’s efficacy and stability .

安全和危害

When handling betamethasone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

  • “Potential usefulness of assessing serum betamethasone levels during betamethasone therapy” discusses the usefulness of assessing serum betamethasone levels during betamethasone therapy .
  • “Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design” presents a specific, accurate, simple, and rapid UPLC method for the determination of impurities present in cream and ointment formulations of betamethasone dipropionate .
  • “Betamethasone: Uses, Interactions, Mechanism of Action - DrugBank Online” provides information about the metabolism of betamethasone .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of betamethasone 21-mesylate involves the conversion of betamethasone to its 21-mesylate derivative through a series of chemical reactions.", "Starting Materials": [ "Betamethasone", "Methanesulfonyl chloride", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water", "Ethyl acetate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Betamethasone is dissolved in dichloromethane and treated with triethylamine.", "Methanesulfonyl chloride is added dropwise to the solution while stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The resulting mixture is washed with a solution of sodium bicarbonate and water.", "The organic layer is separated and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude betamethasone 21-mesylate.", "The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.", "The purified betamethasone 21-mesylate is obtained as a white solid." ] }

CAS 编号

1881-66-9

产品名称

betamethasone 21-mesylate

分子式

C13H18F3N3O4S2

分子量

0

同义词

betamethasone 21-mesylate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。